N-Phenyl-3-(trifluoromethyl)aniline
Description
Nomenclature and Chemical Identity
The precise identification of a chemical compound is fundamental to scientific communication. This section outlines the standardized names and numbers used to identify N-Phenyl-3-(trifluoromethyl)aniline.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is This compound . sigmaaldrich.comnih.gov This name clearly describes the molecular structure: a phenyl group (-C₆H₅) attached to the nitrogen atom of an aniline (B41778) molecule, with a trifluoromethyl group (-CF₃) substituted at the third position of the aniline's benzene (B151609) ring.
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Number for this compound is 101-23-5 . sigmaaldrich.comimpurity.combldpharm.comanjalilabs.co.inchemicalbook.com This number is a definitive, internationally recognized identifier that avoids any ambiguity that might arise from different naming conventions.
In addition to its formal IUPAC name, this compound is known by several other names in scientific literature and commercial contexts. These synonyms include:
N-Phenyl-3-(trifluoromethyl)benzenamine impurity.com
3-(Trifluoromethyl)-N-phenylaniline impurity.com
3-(Trifluoromethyl)diphenylamine nih.govimpurity.com
N-(3-Trifluoromethylphenyl)-N-phenylamine impurity.com
m-Trifluoromethyldiphenylamine nih.govimpurity.com
Phenyl(m-trifluoromethylphenyl)amine impurity.com
α,α,α-Trifluoro-N-phenyl-m-toluidine impurity.com
Benzenamine, N-phenyl-3-(trifluoromethyl)- nih.gov
Chemical Classification and Structural Features
The properties and reactivity of this compound are directly related to its molecular structure. This section details its classification and the key functional groups that define its chemical behavior.
This compound is classified as an aromatic amine. wikipedia.orgnih.gov This structure consists of a secondary amine nitrogen atom bonded to two aromatic rings—a phenyl group and a 3-(trifluoromethyl)phenyl group. The presence of these bulky aromatic groups influences the molecule's steric and electronic properties. The lone pair of electrons on the nitrogen atom can participate in resonance with both aromatic rings, affecting the electron density distribution across the molecule.
The trifluoromethyl (-CF₃) group is a key feature of this molecule and significantly influences its properties. nih.govnih.gov This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electronic effect can impact the reactivity of the aromatic ring and the basicity of the amine. Furthermore, the trifluoromethyl group is known to enhance the lipophilicity (the ability to dissolve in fats, oils, and lipids) and metabolic stability of molecules in which it is incorporated. nih.govnih.gov These characteristics are often sought after in the design of new materials and pharmaceutically active compounds. wikipedia.orgmdpi.com
Historical Context and Early Research
The history of this compound is intrinsically linked to the broader development of synthetic organic chemistry, particularly the methods for forming carbon-nitrogen (C-N) bonds between aromatic rings, and the burgeoning interest in fluorinated organic compounds in the 20th century. Early research on this specific molecule is not extensively documented in singular, seminal publications but can be understood through the evolution of synthetic methodologies and the investigation of trifluoromethylated analogues of known, industrially important chemicals.
The synthesis of diarylamines, the structural class to which this compound belongs, was historically challenging. The foundational methods for this transformation were the Ullmann condensation and the related Goldberg reaction, first reported by Fritz Ullmann and Irma Goldberg in the early 1900s. wikipedia.orgwikipedia.org These reactions typically involved the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgwikipedia.orgbyjus.com For the synthesis of this compound, this would have involved the reaction of 3-(trifluoromethyl)aniline (B124266) with an aryl halide like iodobenzene, or conversely, aniline with a halide such as 3-bromobenzotrifluoride.
The classical Ullmann and Goldberg reactions were known for requiring harsh reaction conditions, such as high temperatures (often over 200°C), polar solvents, and stoichiometric amounts of copper metal or copper salts. wikipedia.org The reactivity of the starting materials was a critical factor, with aryl iodides being more reactive than bromides or chlorides. wikipedia.org The trifluoromethyl group (-CF3) on the aniline ring acts as an electron-withdrawing group, which would influence the reactivity of the starting materials in these classical coupling reactions.
Early research into trifluoromethylated compounds was driven by the unique properties that the -CF3 group imparts to a molecule, such as increased metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry and agrochemicals. mdpi.com The precursor, 3-(trifluoromethyl)aniline, became an important building block. Its synthesis is generally achieved through the nitration of benzotrifluoride, which predominantly yields the meta-isomer, followed by the reduction of the resulting nitro group to an amine. google.com
While specific early research findings on this compound are sparse in readily available literature, its synthesis would have been a logical step in the exploration of fluorinated diarylamines. Researchers would have applied established Ullmann-type conditions to combine the key aniline and benzotrifluoride-derived synthons. A 1975 paper by T. Cohen and J.G. Tirpak, for instance, described Ullman coupling reactions for activated aryl halides, indicating ongoing research into these methods during the period when fluorinated compounds were of high interest. googleapis.com The primary goal of such early syntheses was likely to create novel structures for screening in various applications, including as dye intermediates or as precursors for pharmacologically active molecules.
The table below summarizes the key historical reactions relevant to the synthesis of this compound.
| Reaction | Description | Typical Reactants for this compound |
| Ullmann/Goldberg Reaction | Copper-catalyzed C-N cross-coupling. wikipedia.orgwikipedia.org | 3-(Trifluoromethyl)aniline + Iodobenzene |
| Aniline + 3-Bromobenzotrifluoride |
It is important to note that these classical methods have been largely superseded in modern synthetic chemistry by more efficient and milder palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which was developed in the 1990s. wikipedia.org However, the foundational work for creating the core diarylamine structure of this compound lies in the historical context of copper-catalyzed chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCRAVDPIMWFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143616 | |
| Record name | Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI) | |
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Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-23-5 | |
| Record name | N-Phenyl-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-23-5 | |
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| Record name | 3-(Trifluoromethyl)-N-phenylaniline | |
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| Record name | 101-23-5 | |
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| Record name | Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI) | |
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| Record name | N-phenyl-3-(trifluoromethyl)aniline | |
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| Record name | 3-(TRIFLUOROMETHYL)-N-PHENYLANILINE | |
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Synthetic Methodologies for N Phenyl 3 Trifluoromethyl Aniline and Its Derivatives
Direct Amination Reactions
Direct amination, particularly the Ullmann condensation, represents a classical approach to the formation of carbon-nitrogen (C-N) bonds for synthesizing diarylamines. This method involves the copper-promoted reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org To synthesize N-Phenyl-3-(trifluoromethyl)aniline, this would typically involve the coupling of 3-halobenzotrifluoride with aniline (B41778) or a phenyl halide with 3-(trifluoromethyl)aniline (B124266).
The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and a stoichiometric amount of copper powder or a copper salt. wikipedia.org The reaction is generally more efficient when the aryl halide is activated by electron-withdrawing groups, such as the trifluoromethyl (-CF3) group. wikipedia.org
A representative Ullmann condensation to form the target compound is shown below:
Aniline + 1-Bromo-3-(trifluoromethyl)benzene → this compoundModern iterations of the Ullmann-type reaction have led to improved conditions, such as the use of copper catalysts with specific ligands like N,N-dimethylglycine, which can lower the required reaction temperature to around 90°C. organic-chemistry.org Despite these improvements, the Ullmann condensation is often superseded by palladium-catalyzed methods, which typically offer milder conditions and broader substrate scope. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are among the most powerful and widely used methods for constructing C-N bonds and synthesizing diarylamines. cymitquimica.comberkeley.edu This reaction couples an amine with an aryl halide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. cymitquimica.comorganic-chemistry.org
The synthesis of this compound via this method can be achieved by coupling aniline with an appropriate 3-trifluoromethylphenyl halide or triflate. The success of the Buchwald-Hartwig amination hinges on the selection of the palladium source and, critically, the supporting phosphine (B1218219) ligand. Bulky, electron-rich ligands are known to significantly enhance catalyst performance by promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. organic-chemistry.org
Several catalyst systems have been developed that demonstrate high efficiency for the amination of aryl chlorides, bromides, and triflates. The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also crucial for the reaction's success. mdpi.com
Interactive Table: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | Reflux | Moderate to High | mdpi.com |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | High | organic-chemistry.org |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 100 | High |
Note: Yields are general and can vary based on specific substrates.
Boron-Coupling Reactions utilizing Boronic Acid Derivatives
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL reaction) is a copper-catalyzed method for forming C-N bonds using an arylboronic acid as the arylating agent. organic-chemistry.orgnih.gov This reaction offers an alternative to palladium-catalyzed methods and has the advantage of often being performed under milder, aerobic conditions. organic-chemistry.org
To synthesize this compound, the Chan-Lam reaction would involve coupling 3-(trifluoromethyl)aniline with phenylboronic acid, or aniline with (3-trifluoromethylphenyl)boronic acid. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and may be run in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.org Atmospheric oxygen often serves as the oxidant to regenerate the active copper catalyst. organic-chemistry.org
Recent advancements have expanded the utility of this reaction, including the use of visible-light-mediated photoredox catalysis to improve the coupling of electron-deficient aryl boronic acids. nih.gov
Interactive Table: Chan-Lam Coupling Reaction Conditions
| Copper Source | Arylating Agent | Amine | Base/Additive | Conditions | Reference |
| Cu(OAc)₂ | Phenylboronic Acid | 3-(Trifluoromethyl)aniline | Pyridine, O₂ | Room Temp - 80°C | organic-chemistry.orgnih.gov |
| Cu(OAc)₂ | (3-Trifluoromethylphenyl)boronic Acid | Aniline | Pyridine, O₂ | Room Temp - 80°C | organic-chemistry.orgnih.gov |
| Cu(II) salt | Arylboronic Acid | Aniline Derivative | N/A | Visible Light, rt | nih.gov |
| Copper Anode | Arylboronic Acid | Aniline | N/A | Electrochemical | researchgate.net |
Electrophilic Aromatic Substitution Approaches
While electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing arenes, it is not a standard or efficient method for the direct synthesis of diarylamines like this compound. youtube.com The direct Friedel-Crafts amination of an aromatic ring is generally not feasible.
Furthermore, anilines are highly activated substrates that are prone to overreaction and oxidation under typical EAS conditions. libretexts.org For instance, direct nitration or halogenation of aniline can lead to a mixture of products and significant decomposition. libretexts.org While the amino group can be protected as an acetanilide (B955) to moderate its reactivity, this strategy is used to direct substitution on the aniline ring itself, rather than to form the diarylamine C-N bond.
Therefore, transition-metal-catalyzed cross-coupling reactions remain the dominant and preferred strategies for constructing the this compound scaffold. nih.govacs.org
Trifluoromethylation of Aniline Derivatives
An alternative synthetic strategy involves introducing the trifluoromethyl group onto a pre-formed diarylamine skeleton, such as diphenylamine (B1679370).
Fluorine/Halogen Exchange
The fluorine/halogen exchange (Halex) process is a traditional method for introducing fluorine atoms. This can involve the conversion of a trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group using fluorinating agents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). This approach would require the synthesis of N-phenyl-3-(trichloromethyl)aniline as a precursor, and the conditions are often harsh.
Nucleophilic Trifluoromethylation
More contemporary methods involve the direct trifluoromethylation of C-H bonds using nucleophilic or radical CF₃ sources. Several protocols have been developed for the C-H trifluoromethylation of aniline derivatives. These reactions often utilize reagents that serve as precursors to a CF₃ radical. nih.gov
For example, visible-light-promoted reactions using the Togni reagent (a hypervalent iodine compound) can achieve the trifluoromethylation of free anilines at room temperature. nih.gov Another approach uses Langlois' reagent (sodium triflinate, CF₃SO₂Na) in the presence of an oxidant or under photolytic conditions to generate the CF₃ radical. Iron-catalyzed methods have also been developed that use picolinamide (B142947) as a directing group to achieve ortho-C-H trifluoromethylation under UV irradiation. rsc.org These methods provide a direct route to introduce the CF₃ group onto an aniline or diphenylamine framework under relatively mild conditions.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation has emerged as a powerful tool for the introduction of the CF₃ group onto aromatic rings. These reactions typically employ electrophilic trifluoromethylating reagents that act as a source of "CF₃⁺". A variety of such reagents have been developed, including hypervalent iodine compounds like Togni's reagents and onium salts such as Umemoto's reagents. researchgate.netnih.govconicet.gov.ar
The direct electrophilic C-H trifluoromethylation of aniline derivatives can be challenging due to the electron-rich nature of the aniline core, which can lead to side reactions. However, methods have been developed to achieve this transformation. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to play a crucial role in activating hypervalent iodine reagents and directing the trifluoromethylation to the para-position of anilines. rsc.org This is achieved through a hydrogen bonding network between the aniline, the trifluoromethyl reagent, and the HFIP solvent. rsc.org
While the direct electrophilic trifluoromethylation of this compound itself is not extensively detailed in the provided results, the principles governing the trifluoromethylation of anilines are applicable. The reaction would likely involve the activation of an electrophilic CF₃ source to react with the electron-rich aniline ring.
Table 1: Common Electrophilic Trifluoromethylating Reagents researchgate.netnih.govconicet.gov.archem-station.comwikipedia.org
| Reagent Type | Specific Examples |
| Hypervalent Iodine Reagents | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) |
| Onium Salts | Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) |
| Sulfonium Salts | Yagupolskii's Reagents (e.g., S-(trifluoromethyldiarylsulfonium salts)) |
Radical Mechanisms in Trifluoromethylation
Radical trifluoromethylation offers an alternative and often complementary approach to electrophilic methods. These reactions involve the generation of a trifluoromethyl radical (•CF₃), which then reacts with the aromatic substrate. rsc.org Visible-light-promoted methods have gained prominence in recent years due to their mild reaction conditions. nih.gov
For aniline derivatives, visible-light-induced radical trifluoromethylation has been successfully achieved using reagents like the Togni reagent in the presence of a photocatalyst. nih.gov The mechanism typically involves the photocatalyst absorbing light and initiating a single electron transfer (SET) process to generate the •CF₃ radical from the trifluoromethyl source. This radical then adds to the aniline ring.
A study on the visible-light-promoted radical C-H trifluoromethylation of free anilines demonstrated that this method is effective for a range of aniline derivatives, providing a route to trifluoromethylated anilines. nih.gov This protocol is noted for being an economical and powerful way to synthesize these valuable compounds. nih.gov
Synthesis of Specific Derivatives for Research Applications
N-Allyl-3-(trifluoromethyl)aniline is a useful building block in the synthesis of more complex molecules. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF).
Another approach involves a palladium-catalyzed cross-coupling reaction. For instance, coupling 3-(trifluoromethyl)aniline with an allyl halide can be achieved using a catalyst like tetrakis(triphenylphosphine)palladium(0). A patent describes a process for preparing N-monoallyl-meta-trifluoromethylaniline by condensing metabromotrifluoromethylbenzene with allylamine (B125299) in the presence of a nickel(II) catalyst. google.com This method is highlighted for its good transformation rate and selectivity for the monosubstituted product. google.com
Table 2: Synthesis of N-Allyl-3-(trifluoromethyl)aniline
| Starting Materials | Reagents and Conditions | Yield | Reference |
| 3-(Trifluoromethyl)aniline, Allyl bromide | K₂CO₃, DMF, elevated temperature | - | |
| 3-(Trifluoromethyl)aniline, Allyl halide | Pd(PPh₃)₄, base, solvent | - | |
| Metabromotrifluoromethylbenzene, Allylamine | Nickel(II) catalyst, ligand | Good | google.com |
N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide is a versatile intermediate. Its synthesis typically involves the acetylation of 4-formyl-3-(trifluoromethyl)aniline. This is commonly achieved by reacting the aniline with acetic anhydride (B1165640), often in the presence of a catalyst like pyridine. The formyl group can undergo further reactions such as oxidation to a carboxylic acid or reduction to a hydroxyl group.
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. Schiff bases derived from 3-(trifluoromethyl)aniline are synthesized by reacting 3-(trifluoromethyl)aniline with a suitable carbonyl compound. The reaction generally proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
A study reported the synthesis of copper(II) complexes derived from halogen-substituted Schiff base ligands, where one of the primary amines used was 2-(trifluoromethyl)aniline, a positional isomer of the target precursor. acs.org The general principle of reacting an aniline with an aldehyde to form a Schiff base is directly applicable. The synthesis involves reacting the aniline with an aldehyde in a suitable solvent, often with heating. acs.org
Table 3: General Synthesis of Schiff Bases
| Reactants | General Conditions | Product |
| Primary Amine (e.g., 3-(trifluoromethyl)aniline) | Aldehyde or Ketone, Solvent (e.g., methanol (B129727), ethanol), Heat | Schiff Base (Imine) |
A series of novel N-(4-(substituted)-3-(trifluoromethyl)phenyl)isobutyramides and their N-ethyl analogues have been synthesized and characterized for their potential biological activities. nih.gov The synthesis of these compounds involves a multi-step process. The general scaffold is based on the flutamide (B1673489) structure, which is a known antiandrogen. The research paper details the synthesis and characterization of a series of these compounds (8a-t and 9a-t) and evaluates their anticancer and anti-angiogenic properties. nih.gov The specific synthetic details would be found within the experimental section of the cited research article.
Synthesis of N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline
The synthesis of the triarylamine N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline is achieved through a nucleophilic aromatic substitution reaction. orgsyn.orgepa.gov This method involves the reaction of 3,5-bis(trifluoromethyl)aniline (B1329491) with 1-fluoro-2-nitrobenzene (B31998). orgsyn.org
The reaction is typically conducted in anhydrous dimethylformamide (DMF) as the solvent. A combination of potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) is used as the base to facilitate the reaction. The mixture is stirred at room temperature (25 °C) for an extended period, typically 72 hours, to ensure the completion of the disubstitution. orgsyn.org
Following the reaction period, the mixture is worked up by diluting with water and extracting the product into an organic solvent, such as ethyl acetate (EtOAc). The combined organic layers are then dried over anhydrous sodium sulfate (B86663) and concentrated under vacuum. The final purification of the crude product is accomplished by column chromatography on silica (B1680970) gel. orgsyn.org
Reaction Scheme:
(Image depicting the reaction of 3,5-bis(trifluoromethyl)aniline with two equivalents of 1-fluoro-2-nitrobenzene in the presence of base to yield N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline)
Detailed Research Findings:
| Reactant | Reagent | Solvent | Conditions | Purification |
| 3,5-Bis(trifluoromethyl)aniline | 1-Fluoro-2-nitrobenzene, K₂CO₃, NaOH | Anhydrous DMF | 25 °C, 72 h | Column Chromatography |
Synthesis of N-methyl-3-(trifluoromethyl)aniline
The preparation of N-methyl-3-(trifluoromethyl)aniline can be accomplished through several synthetic pathways, with a common and efficient laboratory method involving a two-step sequence: N-acylation followed by N-alkylation and subsequent deprotection.
A high-yield method for the N-monomethylation of primary aromatic amines involves the initial protection of the amine group. rsc.org 3-(Trifluoromethyl)aniline is first reacted with trifluoroacetic anhydride to form the corresponding N-trifluoroacetyl derivative. This intermediate is then treated with methyl iodide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The methyl group selectively alkylates the nitrogen atom. The trifluoroacetyl protecting group can then be readily cleaved under basic conditions to yield the desired N-methyl-3-(trifluoromethyl)aniline.
Reaction Scheme:
(Image depicting the two-step synthesis of N-methyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline)
Alternative methodologies for the synthesis of N-methyl-3-(trifluoromethyl)aniline include direct reductive amination and catalytic methylation.
Reductive Amination : This classic approach involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride. scirp.orgorganic-chemistry.org The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine.
Catalytic N-Methylation : Modern catalytic methods offer another route. For instance, an iridium(I) complex can catalyze the N-methylation of anilines using methanol as the methylating agent. acs.org This approach represents a more atom-economical process.
Detailed Research Findings:
| Method | Key Reagents | Intermediate | Key Features |
| N-Alkylation | Trifluoroacetic anhydride, Methyl iodide, Base | N-Trifluoroacetyl-3-(trifluoromethyl)aniline | High yield, good for monomethylation rsc.org |
| Reductive Amination | Formaldehyde, Sodium borohydride | Imine | One-pot procedure scirp.org |
| Catalytic Methylation | Methanol, Iridium(I) catalyst, Base | - | Atom-economical, uses methanol as C1 source acs.org |
Computational Chemistry and Theoretical Studies
Analysis of Intermolecular Interactions in Crystalline Solids
In the crystalline structures of analogous compounds, several types of weak hydrogen bonds play a crucial role in stabilizing the molecular assembly. researchgate.net
C-H...O Hydrogen Bonds: In related amide structures, short and directional C-H···O=C hydrogen bonds are observed, which contribute significantly to the stabilization energy, primarily through electrostatic (coulombic and polarization) forces. researchgate.net
C-H...F-C Hydrogen Bonds: The trifluoromethyl group is a key participant in intermolecular interactions. Weak hydrogen bonds of the C(sp2)-H···F-C(sp3) and C(sp3)-H···F-C(sp3) types are frequently observed. researchgate.netresearchgate.net The electrostatic contribution to these bonds is significant, though generally less than that of C-H···O bonds. researchgate.net Studies on various fluorinated organic molecules confirm that C–H⋯F interactions can be classified as weak hydrogen bonds, with interaction energies around -0.4 kcal mol⁻¹ when the interacting fragments are neutral. rsc.org The acidity of the hydrogen atom involved has been shown to correlate with the characteristics of these weak C-H···F-C hydrogen bonds. researchgate.net
The relative strength of the electrostatic contribution in these weak hydrogen bonds in analogous systems follows the order: C-H···O=C > C-H···F-C(sp3) > C-H···π. researchgate.net
π...π stacking interactions are another critical factor in the crystal packing of aromatic compounds. nih.gov These interactions occur between the phenyl rings of adjacent molecules. In related structures, these interactions, along with hydrogen bonds, connect molecules into a three-dimensional network. researchgate.net For instance, in copper(II) complexes derived from 2-(trifluoromethyl)aniline, π−π stacking interactions are evidenced by centroid-to-centroid distances of approximately 3.678 Å. acs.org In other organic crystals, these interactions can have energies ranging from -28.9 to -33.9 kJ mol⁻¹ (-6.9 to -8.1 kcal mol⁻¹), comparable in significance to weak hydrogen bonds. nih.gov The geometry of these interactions can vary, including face-to-face and T-shaped conformations, with the latter often being prevalent for phenyl rings in protein-ligand interactions. nih.gov
To quantify the energetic contributions of different intermolecular interactions, computational methods like PIXEL are employed. researchgate.netresearchgate.net The PIXEL method calculates the interaction energy between molecular pairs in a crystal lattice and partitions it into coulombic, polarization, dispersion, and repulsion components. researchgate.net
Below is a table showing representative interaction energies for different types of molecular pairs in a related trifluoromethyl-substituted N-methyl-N-phenylbenzamide, as calculated by the PIXEL method.
| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |
| C-H···O | -12.1 | -4.6 | -20.5 | 15.5 | -21.7 |
| π···π | -7.9 | -3.8 | -35.1 | 21.3 | -25.5 |
| C-H···F | -4.2 | -1.7 | -11.3 | 8.8 | -8.4 |
| C-H···π | -3.8 | -2.1 | -15.9 | 9.2 | -12.6 |
Note: Data is illustrative and based on findings for structurally similar compounds like isomeric N-methyl-N-phenylbenzamides. The exact values for N-Phenyl-3-(trifluoromethyl)aniline would require specific calculations. researchgate.net
Computational Studies in Drug Design (e.g., Autodock)
The this compound scaffold is a valuable pharmacophore in drug design. Computational methods are instrumental in discovering and optimizing lead compounds containing this moiety.
For example, derivatives of this structure have been investigated for various therapeutic targets. A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides were identified as potent antagonists of the TRPA1 ion channel, a target for pain and inflammation. nih.gov Structure-activity relationship (SAR) studies are central to such discoveries.
In another study, 6-arylaminoflavones were synthesized, with some derivatives incorporating the 3-(trifluoromethyl)aniline (B124266) group. mdpi.com These compounds were evaluated for their anti-tumor activity. Cytotoxicity assays revealed that the substitution pattern on the aniline (B41778) ring significantly impacts biological activity. Specifically, a compound bearing a trifluoromethyl group on the aniline moiety exhibited enhanced cytotoxicity, highlighting the importance of this substituent in the design of new anti-cancer agents. mdpi.com
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While specific Autodock studies on this compound were not found, molecular docking was used to investigate copper complexes derived from halogen-substituted Schiff base ligands, including 2-(trifluoromethyl)aniline. acs.orgacs.org These studies aimed to elucidate the mechanism of action for their antibacterial activity by docking the compounds into the active site of receptors like topoisomerase IV. acs.org Such computational approaches are fundamental in modern drug discovery to rationalize experimental findings and guide the synthesis of more potent and selective drug candidates.
Chemical Reactivity and Reaction Mechanisms
Oxidation Reactions
The secondary amine group in N-Phenyl-3-(trifluoromethyl)aniline is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of aniline (B41778) oxidation can be applied. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of colored polymeric materials. Controlled oxidation could potentially yield species like N-oxides or coupled products.
Reduction Reactions
The reduction of this compound primarily targets the aromatic rings. Catalytic hydrogenation, a common method for reducing aromatic systems, can be employed. This process typically requires a catalyst, such as platinum or palladium, and hydrogen gas, often under pressure. The reduction would convert the phenyl and trifluoromethyl-substituted phenyl rings into their corresponding cyclohexyl and trifluoromethyl-substituted cyclohexyl rings.
Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is generally resistant to nucleophilic substitution due to the strength of the carbon-fluorine bonds. The high electronegativity of fluorine atoms makes the carbon atom of the -CF3 group electron-deficient, but the small size of fluorine and the strong C-F bond polarity make direct displacement by a nucleophile challenging. However, under specific and often harsh reaction conditions, or with specialized reagents, substitution might be achievable, though it is not a common reaction pathway for this group.
Aromatic Electrophilic Substitution Reactions
The benzene (B151609) rings of this compound are subject to electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring determine the position of substitution.
The Phenyl Ring: The secondary amine (-NH-) group is a strong activating group and an ortho-, para-director. byjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.orgchemistrysteps.com Therefore, electrophilic attack on the unsubstituted phenyl ring will predominantly occur at the ortho and para positions relative to the amine.
The 3-(Trifluoromethyl)phenyl Ring: This ring has two substituents to consider: the secondary amine and the trifluoromethyl group.
The amino group is an ortho-, para-director. byjus.com
The trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director. lkouniv.ac.in This is due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. lkouniv.ac.in
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. lkouniv.ac.in Therefore, for the 3-(trifluoromethyl)phenyl ring, the amino group will direct incoming electrophiles to the positions ortho and para to it. The possible positions for substitution are C2, C4, and C6.
| Ring | Substituent | Effect on Reactivity | Directing Influence |
| Phenyl | -NH- | Activating byjus.com | Ortho, Para byjus.com |
| 3-(Trifluoromethyl)phenyl | -NH- | Activating byjus.com | Ortho, Para byjus.com |
| 3-(Trifluoromethyl)phenyl | -CF3 | Deactivating lkouniv.ac.in | Meta lkouniv.ac.in |
Mechanism of N-Trifluoromethylation of Anilines
While not a reaction of this compound itself, understanding the N-trifluoromethylation of anilines provides insight into the chemistry of the N-CF3 bond. One proposed mechanism for the N-trifluoromethylation of secondary amines, which would include anilines, involves the use of carbon disulfide (CS2) and silver fluoride (B91410) (AgF). chinesechemsoc.org The reaction likely proceeds through the following steps:
Nucleophilic Addition: The amine nitrogen atom acts as a nucleophile and attacks the carbon of carbon disulfide. chinesechemsoc.org
Deprotonation: A base removes a proton from the nitrogen, forming a thioamide intermediate. chinesechemsoc.org
Desulfurization and Fluorination: The high affinity of silver ions for sulfur facilitates the removal of sulfur. This, coupled with fluorination by AgF, leads to the formation of the N-CF3 product. chinesechemsoc.org
Another approach involves the use of N-trifluoromethylsuccinimide (NTFS) as a trifluoromethylating reagent. researchgate.net This method can be used for the direct C-H trifluoromethylation of free anilines, and a radical mechanism has been proposed and verified for this process. researchgate.net
Applications in Medicinal Chemistry and Pharmaceutical Research
Drug Development and Design
The trifluoromethyl group is a key pharmacophore found in numerous drugs and biologically active molecules. nih.gov The incorporation of this group into the N-phenylaniline structure significantly influences the compound's physicochemical properties, which are crucial for drug development.
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy and safety. N-Phenyl-3-(trifluoromethyl)aniline has been predicted to have high gastrointestinal absorption. easycdmo.com However, it is not expected to permeate the blood-brain barrier. easycdmo.com The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life. Furthermore, this group can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and interact with hydrophobic binding pockets of target proteins.
The trifluoromethyl group's strong electron-withdrawing nature can significantly alter the electronic properties of the aniline (B41778) ring, thereby modulating the compound's interaction with enzymes and receptors. Derivatives of this compound have been investigated for their ability to inhibit various enzymes and modulate receptor activity. For instance, certain isoxazole (B147169) derivatives containing a trifluoromethyl group have shown enhanced anticancer activity, suggesting a direct impact on cellular targets. rsc.org
Antimicrobial Properties
Derivatives of this compound have demonstrated notable antimicrobial activity. nih.govchemicalbook.com Pyrazole derivatives incorporating the N-(trifluoromethyl)phenyl moiety have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Some of these compounds not only prevented the formation of biofilms but also eradicated pre-existing ones, showing greater efficacy than the antibiotic vancomycin. nih.gov
In a study investigating the antimicrobial efficacy of various aniline derivatives against Vibrio species, which are common causes of foodborne infections, 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) showed significant antibacterial and antibiofilm properties. nih.gov
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazole derivatives | MRSA, Enterococcus faecalis | Effective growth inhibitors, prevent and eradicate biofilms. | nih.gov |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | Significant antibacterial and antibiofilm activity. | nih.gov |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | Significant antibacterial and antibiofilm activity. | nih.gov |
Anticancer and Cytotoxicity Studies
The trifluoromethyl group is known to enhance the anticancer activity of various molecular scaffolds. rsc.org Derivatives of this compound have been the subject of numerous studies for their potential as anticancer agents.
A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues were synthesized and evaluated for their inhibitory potential against several human cancer cell lines. nih.gov Specifically, the viability of liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60) cancer cell lines was assessed. nih.gov Certain compounds within this series demonstrated higher inhibitory activity on HL 60 cells than the standard chemotherapeutic agent methotrexate. nih.gov
Another study investigated the effects of 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), a novel retinoid derivative, on breast cancer cells, including the MDA-MB-453 cell line. nih.gov ATPR was found to inhibit the proliferation of these cells. nih.gov The human monocytic leukemia cell line, THP-1, is another important model for cytotoxicity studies. mdpi.comnih.gov Derivatives of 2-aminobenzothiazole, which can be related to the aniline structure, were tested for cytotoxicity against THP-1 monocytes. researchgate.net
Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Derivative Class | Cancer Cell Line(s) | Notable Results | Reference(s) |
|---|---|---|---|
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | HL 60 (leukemia), HEP3BPN 11 (liver), MDA-MB 453 (breast) | Some compounds showed higher inhibitory activity on HL 60 than methotrexate. | nih.gov |
| 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) | MDA-MB-453 (breast) | Inhibited cell proliferation. | nih.gov |
| 2-Aminobenzothiazole derivatives | THP-1 (monocytic leukemia) | Evaluated for cytotoxicity. | researchgate.net |
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The aforementioned N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues were also tested for their ability to inhibit pro-angiogenic cytokines. nih.gov Several of these compounds showed significant inhibition of cytokines such as TNFα, VEGF, and Leptin, indicating potent anti-angiogenic activity. nih.gov
Antioxidant Activity
Research into the antioxidant potential of this compound has primarily focused on its derivatives. A study on a series of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides and their N-ethyl analogues, which are derived from the core this compound structure, has demonstrated notable antioxidant capabilities. These compounds were screened for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (OH), and superoxide (B77818) (SOR) radicals. nih.govresearchgate.net
The findings revealed that certain derivatives exhibit significant radical scavenging activity. Specifically, the hydroxyl radical scavenging activity of compound 8c and the DPPH radical scavenging activities of compounds 9n and 9o were found to be noteworthy when compared to standard antioxidants like ascorbic acid and α-tocopherol. Additionally, compounds 8c, 9p, and 9h also displayed promising antioxidant potential. nih.gov These results suggest that the this compound framework can be a valuable template for designing novel antioxidant agents. nih.govresearchgate.net
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Compound | Antioxidant Assay | Activity |
| 8c | OH Radical Scavenging | Significant |
| 9n | DPPH Radical Scavenging | Significant |
| 9o | DPPH Radical Scavenging | Significant |
| 9p | General Antioxidant | Potential Exhibited |
| 9h | General Antioxidant | Potential Exhibited |
Neurological Applications
The this compound moiety has been instrumental in the development of ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological functions and disorders.
The dysfunction of the NMDA receptor is implicated in a range of neuropsychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia. nih.govnih.gov This has spurred the development of radioligands for positron emission tomography (PET) imaging to visualize and quantify NMDA receptors in the human brain. nih.govnih.gov Derivatives of this compound have emerged as promising candidates for this purpose. nih.govnih.gov
Specifically, N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines have been synthesized and evaluated as potential PET radioligands for the open channel of the NMDA receptor. nih.gov The inclusion of the 3-(trifluoromethyl)phenyl group was a strategic choice, as it led to a nearly two-fold increase in binding affinity to the phencyclidine (PCP) binding site within the NMDA receptor channel compared to its 3-iodo analogue. nih.gov The goal is to develop a radioligand with high affinity and moderate lipophilicity, suitable for labeling with positron-emitters like carbon-11 (B1219553) or fluorine-18. nih.gov
The exploration of structure-affinity relationships (SAR) has been crucial in optimizing ligands for the NMDA receptor. In the context of N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines, researchers have systematically modified the N-aryl side of the molecule to understand its impact on binding affinity. nih.gov
An initial lead compound, a member of the N-(1-naphthyl)-N′-aryl-N′-methylguanidine class, was modified by replacing the N′-3-iodo substituent with an N′-3-trifluoromethyl substituent, which enhanced binding affinity. nih.gov Further studies revealed that a freely rotating N′-(3-(trifluoromethyl)phenyl) group is essential for high affinity, as cyclized versions of the molecule showed significantly lower binding. nih.gov Among a diverse set of 80 prepared derivatives, four compounds (13, 19, 20, and 36) demonstrated the desired low nanomolar affinity for the PCP binding site, marking them as strong candidates for further development as PET radioligands. nih.govresearchgate.net
Table 2: Promising N′-3-(trifluoromethyl)phenyl Derivatives for PET Imaging
| Compound | Binding Affinity (Ki in nM) |
| 13 | Low nanomolar |
| 19 | Low nanomolar |
| 20 | Low nanomolar |
| 36 | Low nanomolar |
Use as Reference Standards for Pharmaceutical Impurities
This compound is utilized as a reference standard in the pharmaceutical industry. lgcstandards.comlgcstandards.comlgcstandards.com Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis of drug substances and drug products. They are essential for ensuring the identity, purity, and quality of pharmaceutical preparations.
Companies like LGC Standards, a reputable supplier of pharmaceutical reference materials, provide this compound for this purpose. lgcstandards.comlgcstandards.comlgcstandards.com Its availability as a high-quality reference standard facilitates the accurate identification and quantification of this compound if it were present as an impurity in other pharmaceutical products. This is a critical aspect of quality control and regulatory compliance in drug manufacturing.
Applications in Agrochemical and Materials Science
Agrochemical Development
The m-trifluoromethylphenyl moiety, a core component of N-Phenyl-3-(trifluoromethyl)aniline, is a recognized substructure in a variety of commercial herbicides, suggesting its importance in interacting with biological targets in weeds. researchgate.net The compound serves as a critical starting material or structural template for the synthesis of a range of active agrochemical ingredients.
This compound is a building block for creating more complex fungicidal molecules. Research has shown that derivatives incorporating the trifluoromethylphenyl structure exhibit notable antifungal properties. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their efficacy against several plant-pathogenic fungi. bldpharm.com
Within this series, certain compounds demonstrated significant inhibitory effects.
| Compound | Fungus | Inhibition at 100 µg/mL | Comparison to Commercial Fungicides |
|---|---|---|---|
| 6a | Gibberella zeae | >50% | Better than Carboxin and Boscalid |
| 6b | Gibberella zeae | >50% | Better than Carboxin and Boscalid |
| 6c | Gibberella zeae | >50% | Better than Carboxin and Boscalid |
These findings underscore the value of the trifluoromethylaniline scaffold in designing new fungicides with improved performance compared to existing commercial options. bldpharm.com
The structural framework of this compound is also integral to the development of novel insecticides. By modifying this core structure, researchers can synthesize derivatives with potent insecticidal activity. A study focusing on novel N-phenylbenzamide derivatives, which incorporated a trifluoromethylpyrimidine moiety, demonstrated this potential. These compounds were synthesized and tested for their effectiveness against agricultural pests. nih.gov
The results indicated that while the insecticidal activities were generally lower than the commercial standard chlorantraniliprole, some derivatives showed moderate success against specific pests, highlighting the utility of the N-phenylaniline backbone in the search for new insect control agents. nih.gov
The m-trifluoromethylphenyl group is a key feature in several phytoene (B131915) desaturase (PDS) inhibiting herbicides, such as norflurazon (B1679920) and flurtamone. researchgate.net This structural element is crucial for the molecule's interaction with the target enzyme in weeds. Consequently, this compound serves as a valuable precursor for creating new herbicidal compounds. researchgate.net
Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives has led to the development of new bleaching herbicides. Some of these synthesized compounds showed herbicidal activities equal to or greater than the commercial herbicide diflufenican (B1670562) against certain broadleaf weeds. researchgate.net Similarly, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit potent, broad-spectrum herbicidal activity, further demonstrating the importance of the trifluoromethylphenyl structure in this class of agrochemicals. mdpi.comnih.gov
Materials Science Applications
In the realm of materials science, this compound is utilized as a monomer or chemical intermediate for producing polymers and specialty materials with tailored properties. bldpharm.com Its aromatic structure and trifluoromethyl group can influence the optical, electronic, and physical characteristics of the final materials.
Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of azo dyes, a large and commercially significant class of colorants. nih.govunb.ca The synthesis involves a two-step process of diazotization followed by a coupling reaction. nih.gov An aromatic amine, such as this compound, can be converted into a diazonium salt. This salt then acts as an electrophile, reacting with a coupling component like a phenol (B47542) or another aniline to form the N=N double bond characteristic of azo compounds. nih.gov
The specific substituents on the aromatic rings influence the electronic structure of the resulting dye molecule and, therefore, its color and optical properties. The presence of the trifluoromethyl group in this compound can be leveraged to tune the absorption and reflection spectra of the final dye, making it a useful building block for creating pigments with specific desired colors. Commercial suppliers categorize the compound under optical materials and organic pigments, indicating its role in this application. bldpharm.com
This compound and its close derivatives are investigated for the creation of advanced polymers with unique functionalities. The polymerization of aniline derivatives is a route to producing intrinsically conductive polymers. mdpi.com
A study detailed the synthesis of poly[N,N-(phenylamino)disulfides] through the polymerization of various phenylamines. acs.org One of the monomers used was Poly[N,N-(4-chloro-3-trifluoromethyl phenylamine)disulfide], demonstrating that the trifluoromethylaniline structure can be incorporated into polymer backbones. These polymers exhibited a range of colors, from pale yellow to deep purple, depending on the electronic properties of the substituents on the aromatic ring, indicating conjugation along the polymer backbone. acs.org
Furthermore, the electropolymerization of a similar compound, 3,5-bis(trifluoromethyl)aniline (B1329491), has been used to create a hydrophobic, conductive polymer film on glassy carbon electrodes. This material serves as a stable transducer layer in solid-contact ion-selective electrodes, which are used as chemical sensors. The hydrophobicity imparted by the trifluoromethyl groups is crucial for preventing the formation of a water layer at the sensor interface, which improves the stability and reliability of the device. bue.edu.eg
Liquid Crystalline Behaviors
The incorporation of fluorine atoms, and specifically the trifluoromethyl group, into organic molecules has a profound impact on their liquid crystalline properties. The unique characteristics of fluorine, such as its high electronegativity and the stability it imparts, make it a valuable tool in the design of novel mesogenic materials. This compound serves as a key structural component in the synthesis of various liquid crystalline compounds, particularly Schiff base derivatives.
Research has demonstrated that derivatives of (E)-3(or 4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline exhibit mesomorphic behaviors. In these studies, the trifluoromethyl group is a crucial part of the molecular design. The mesophase behavior of these compounds is influenced by the position of the trifluoromethyl group and the length of the terminal alkyloxy chain sigmaaldrich.com. For instance, a series of compounds, (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, were synthesized and their liquid crystalline properties were investigated. It was found that compounds with the trifluoromethyl group at the 4-position of the benzylidene ring and with varying alkyloxy chain lengths (from 6 to 16 carbons) all exhibit enantiotropic nematic phases researchgate.netsigmaaldrich.com.
The table below summarizes the phase transition temperatures and enthalpy changes for a series of (E)-4-(alkoxy)-N-(4-(trifluoromethyl)benzylidene)aniline compounds, illustrating the influence of the alkoxy chain length on their mesomorphic properties.
Table 1: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol) for (E)-4-(alkoxy)-N-(4-(trifluoromethyl)benzylidene)aniline Derivatives | Compound | n | Heating | Cooling | | :--- | :-: | :--- | :--- | | | | Tcr-N | ΔHcr-N | TN-I | ΔHN-I | TI-N | ΔHI-N | TN-Cr | ΔHN-Cr | | 1a | 6 | 103.2 | 42.40 | — | — | 101.9* | 3.74 | 82.4 | 35.73 | | 1b | 8 | 97.6 | 50.71 | 100.2 | 2.37 | 100.1 | 1.57 | 75.4 | 33.32 | | 1c | 10 | 98.9 | 53.20 | — | — | 91.7* | 3.20 | 89.4 | 32.47 | Data obtained from a second heating scan. Source: Adapted from research on new imine liquid crystals. sigmaaldrich.com
Further studies on other fluorinated liquid crystals have also shown the significant effect of the trifluoromethyl group. For example, in four-ring fluorinated liquid crystals, the presence of a trifluoromethyl group was found to lead to the formation of a nematic phase figshare.com. The unique electronic properties of the trifluoromethyl group contribute to the specific intermolecular forces that favor the alignment of molecules into liquid crystalline phases.
Analytical and Detection Methods for N Phenyl 3 Trifluoromethyl Aniline
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of N-Phenyl-3-(trifluoromethyl)aniline. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods.
HPLC (High-Performance Liquid Chromatography) for Purity Monitoring
High-performance liquid chromatography is a versatile and widely used technique for assessing the purity of this compound. Reverse-phase HPLC (RP-HPLC) is a common approach for the analysis of this and structurally related aromatic amines.
A study on the synthesis of 6-arylaminoflavones, which utilized precursors including anilines with trifluoromethyl groups, employed HPLC for purity analysis of the final products. mdpi.com The purity of these molecules was determined using a Shimadzu Proeminence® chromatograph with a Zorbax SB-Phenyl® analytical column (5 μm, 150 × 4.6 mm). mdpi.com Detection was carried out using ultraviolet (UV) light at 264 nm. The mobile phase consisted of deionized water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA), at a flow rate of 1 mL/min. mdpi.com While this method was applied to a derivative, the principles are directly applicable to the purity assessment of this compound.
For the related compound, 3-(Trifluoromethyl)aniline (B124266), an RP-HPLC method has been described using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com
Table 1: Exemplary HPLC Conditions for Analysis of Compounds Structurally Related to this compound
| Parameter | Condition 1 | Condition 2 |
| Instrument | Shimadzu Proeminence® | Not Specified |
| Column | Zorbax SB-Phenyl® (5 μm, 150 × 4.6 mm) | Newcrom R1 |
| Mobile Phase | Deionized water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS) |
| Flow Rate | 1 mL/min | Not Specified |
| Detection | UV at 264 nm | Not Specified |
| Application | Purity analysis of 6-arylaminoflavones | Analysis of 3-(Trifluoromethyl)aniline |
| Reference | mdpi.com | sielc.com |
TLC (Thin-Layer Chromatography)
Thin-layer chromatography is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions involving this compound and to get a preliminary assessment of its purity.
In the synthesis of 6-arylaminoflavones, TLC was used to monitor the reactions on silica (B1680970) gel 60 GF254 plates. mdpi.com Visualization of the separated spots was achieved by inspection under UV light at wavelengths of 254 nm and 366 nm, followed by development in an iodine chamber. mdpi.com This technique allows for a quick check of the presence of starting materials, intermediates, and the final product.
GC-MS (Gas Chromatography-Mass Spectrometry)
Gas chromatography coupled with mass spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for each compound.
The PubChem database contains GC-MS data for this compound, which can be used as a reference for its identification. nih.gov Furthermore, a method for the analysis of aniline (B41778) in biological samples utilizes GC-MS after hydrolysis, indicating the suitability of this technique for aniline derivatives. nih.gov
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be utilized for the detection and quantification of this compound. Aromatic compounds like this one exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum.
In a study involving copper(II) complexes with Schiff base ligands derived from substituted anilines, including 2-(trifluoromethyl)aniline, a Shimadzu UV-3600 UV-vis-NIR spectrophotometer was used to record electronic absorption spectra. acs.org The measurements were performed in the UV range of 200–400 nm using quartz cuvettes. acs.org Although a specific spectrum for this compound is not provided, this indicates that the compound absorbs in this region and that UV-Vis spectrophotometry can be a viable analytical tool.
Extraction Methodologies from Biological Materials
The extraction of this compound from biological matrices such as blood, plasma, or urine is a critical first step before instrumental analysis. While specific methods for this exact compound are not extensively detailed in the available literature, methodologies for similar compounds like aniline can be adapted.
A study on the determination of aniline in hydrolyzed urine and plasma as a biomarker for phenylisocyanate exposure provides a relevant framework. nih.gov In this study, biological samples were subjected to hydrolysis before analysis by GC-MS. nih.gov This hydrolysis step is often necessary to release the analyte from its conjugated forms. For the extraction of aniline and its derivatives, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed techniques to isolate the compound of interest from the complex biological matrix and concentrate it for analysis. The choice of solvent for LLE or the sorbent for SPE would need to be optimized for the specific properties of this compound.
Q & A
Q. What are the optimized synthetic routes for N-Phenyl-3-(trifluoromethyl)aniline in academic research?
this compound can be synthesized via transition metal-catalyzed cross-coupling reactions. A reported method involves reacting 3-(trifluoromethyl)aniline derivatives with aryl halides using cobalt or nickel catalysts. For example, a cobalt-catalyzed protocol yielded 83% product after purification by column chromatography (n-hexane/EtOAc 50:1), confirmed by IR spectroscopy (peaks at 3393, 1595, 1110 cm⁻¹) and mass spectrometry (HR-MS m/z 183.1050 [M⁺]) . Optimization of reaction conditions, such as solvent choice (DMF) and temperature (80°C), is critical for efficiency.
Q. How can spectroscopic techniques characterize this compound?
Structural elucidation relies on:
- NMR : ¹H and ¹³C NMR identify aromatic protons and carbons, with deshielding effects due to the electron-withdrawing trifluoromethyl group.
- IR : Bands at ~3393 cm⁻¹ (N-H stretch) and 1110 cm⁻¹ (C-F stretch) confirm functional groups .
- Mass Spectrometry : HR-MS (EI) provides molecular ion ([M⁺]) and fragmentation patterns for purity assessment . Comparative studies on analogs, like 4-nitro-3-(trifluoromethyl)aniline, highlight methodology transferability .
Q. What safety precautions are necessary when handling this compound?
The compound’s hazards (e.g., acute toxicity via dermal/inhalation routes) necessitate:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize vapor exposure.
- Emergency Measures : Immediate eye washing and decontamination showers per SDS guidelines . Training on chemical hazard awareness and first aid is critical .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound?
The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring via inductive effects. This stabilizes intermediates in electrophilic substitution but deactivates the ring, directing reactions to meta/para positions. Comparative studies on p-(trifluoromethyl)aniline derivatives show reduced basicity due to decreased lone-pair availability on the amine . Such effects are pivotal in designing catalysts or pharmaceutical intermediates where electronic modulation is required.
Q. What computational methods predict the electronic structure and potential applications of this compound?
- Density Functional Theory (DFT) : Lee-Yang-Parr (LYP) functionals model correlation energies and electron density distribution, aiding in predicting reaction pathways .
- Molecular Docking : AutoDock Vina evaluates binding affinities in drug design, with grid mapping and multithreading enhancing accuracy for virtual screening . These tools help predict interactions with biological targets or materials surfaces.
Q. What are the challenges in analyzing reaction intermediates of this compound using advanced spectroscopy?
Key challenges include:
- Signal Overlap : Aromatic protons in intermediates may exhibit complex splitting patterns in NMR, requiring high-field instruments or 2D techniques (e.g., COSY, HSQC).
- Transient Species Detection : Time-resolved UV-Vis or stopped-flow spectroscopy captures short-lived intermediates. Studies on analogs like 4-nitro-3-(trifluoromethyl)aniline used Natural Bond Orbital (NBO) analysis to resolve charge transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
